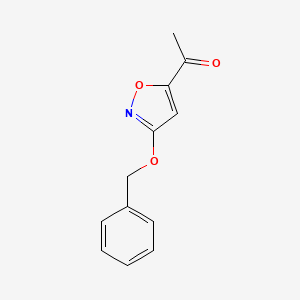

3-Benzyloxy-5-acetylisoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-phenylmethoxy-1,2-oxazol-5-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-9(14)11-7-12(13-16-11)15-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXOIXOLVKJYQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NO1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Benzyloxy 5 Acetylisoxazole

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which illuminates potential synthetic pathways. For 3-Benzyloxy-5-acetylisoxazole, the analysis primarily involves two key disconnections: the cleavage of the benzyl (B1604629) ether bond at the C3 position and the deconstruction of the isoxazole (B147169) ring itself.

A plausible synthetic route involves the formation of the isoxazole core first, followed by the introduction of the benzyloxy group. A particularly effective strategy for constructing the 3-substituted-5-acetylisoxazole core is through a 1,3-dipolar cycloaddition reaction. This leads to the identification of a key intermediate, 3-Bromo-5-acetylisoxazole. The benzyloxy group can then be installed via nucleophilic substitution of the bromine atom.

This retrosynthetic approach identifies the following key precursors:

3-Butyn-2-one (B73955): This alkyne serves as the three-carbon component that provides C4, C5, and the acetyl group of the final isoxazole.

Dibromoformaldoxime: This compound acts as a precursor to bromocarbonitrile oxide, the 1,3-dipole required for the cycloaddition reaction.

Benzyl alcohol or Benzyl halide: These reagents are the source of the benzyloxy moiety, installed via an etherification reaction.

Table 1: Key Precursors in the Synthesis of this compound

| Precursor | Role in Synthesis |

|---|---|

| 3-Butyn-2-one | Source of the C4-C5-acetyl fragment |

| Dibromoformaldoxime | In situ source of the nitrile oxide for cycloaddition |

| Benzyl Alcohol / Benzyl Bromide | Source of the C3-benzyloxy group |

| 3-Bromo-5-acetylisoxazole | Key intermediate for etherification |

Classical and Established Synthetic Routes

Established methods for synthesizing the this compound scaffold rely on fundamental reactions in heterocyclic chemistry, focusing on the construction of the isoxazole ring and the subsequent installation of its functional groups.

The formation of the isoxazole ring is the cornerstone of the synthesis. Two primary strategies are widely recognized for this purpose.

1,3-Dipolar Cycloadditions: This is one of the most versatile and widely used methods for preparing isoxazoles. rsc.org The reaction involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. This approach is highly regioselective, yielding specific substitution patterns. organic-chemistry.org A documented synthesis of 3-Bromo-5-acetylisoxazole, a key intermediate, utilizes the reaction between 3-butyn-2-one and dibromoformaldoxime. googleapis.com The nitrile oxide is generated in situ from the oxime precursor and reacts with the alkyne to form the 3,5-disubstituted isoxazole ring directly incorporating the acetyl group at the C5 position. nanobioletters.comnih.govmdpi.com

Hydroxylamine (B1172632) Condensations: A classical method for isoxazole synthesis involves the condensation of a β-dicarbonyl compound with hydroxylamine. youtube.comnih.gov This reaction proceeds via the formation of a mono-oxime intermediate, followed by cyclization and dehydration to yield the isoxazole ring. nanobioletters.com For the synthesis of 3,5-disubstituted isoxazoles, a 1,3-diketone is typically used. acs.org However, applying this method to this compound would necessitate a complex 1,3-dicarbonyl precursor that is not readily available. An alternative involves using simpler starting materials to form a basic isoxazole structure, which is then chemically modified in subsequent steps.

Once the isoxazole core is formed, the benzyloxy group must be introduced at the C3 position.

Nucleophilic Substitution: Following the 1,3-dipolar cycloaddition route that yields 3-Bromo-5-acetylisoxazole, the benzyloxy group can be installed via a nucleophilic aromatic substitution. The bromine atom at the C3 position serves as a good leaving group and can be displaced by a benzyl alkoxide, typically generated by treating benzyl alcohol with a strong base like sodium hydride.

Williamson Ether Synthesis: An alternative strategy begins with a 3-hydroxyisoxazole precursor. The hydroxyl group at C3 is sufficiently acidic to be deprotonated by a base, forming an isoxazolide anion. This anion can then act as a nucleophile, reacting with a benzyl halide (such as benzyl bromide or benzyl chloride) to form the benzyl ether linkage. This method is exemplified by the conversion of 3-hydroxy-5-aminomethyl-isoxazole to its 3-benzyloxy derivative, which can be achieved through hydrogenation of the benzyloxy group. google.com

The acetyl group at the C5 position can be incorporated using several strategies.

Direct Incorporation from a Precursor: The most efficient method is to use a starting material that already contains the required acetyl functionality. In the 1,3-dipolar cycloaddition strategy, using 3-butyn-2-one as the alkyne component directly installs the acetyl group at the C5 position of the resulting isoxazole ring. googleapis.com

Modification of a C5 Substituent: An alternative involves synthesizing an isoxazole with a different functional group at the C5 position, which is then converted to an acetyl group. For example, one could start with a 5-carboxyisoxazole or its corresponding ester. mdpi.combldpharm.com This carboxylic acid derivative can be converted into a Weinreb amide, which upon reaction with a methyl Grignard reagent (CH₃MgBr) or methyllithium (B1224462) (CH₃Li), yields the desired acetyl group. This multi-step conversion is a well-established method in organic synthesis for creating ketones from carboxylic acid derivatives. acs.org

Modern and Green Chemistry Approaches

Recent advances in synthetic chemistry have introduced more efficient, selective, and environmentally benign methods for isoxazole synthesis, with a strong emphasis on catalysis.

Catalytic systems offer significant advantages, including milder reaction conditions, higher yields, and improved atom economy.

Copper(I) and Copper(II) Catalysis: Copper catalysts are prominent in modern isoxazole synthesis. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-known "click chemistry" reaction, and an analogous process is used for isoxazoles. The copper(I)-catalyzed reaction between a terminal alkyne and an in situ-generated nitrile oxide provides a highly reliable and regioselective route to 3,5-disubstituted isoxazoles. organic-chemistry.org In a greener approach, copper(II) acetate (B1210297) has been used to catalyze the aerobic oxidative cyclization of enone oximes, using molecular oxygen as the terminal oxidant and producing water as the only byproduct. rsc.orgrsc.orgscispace.com

Molybdenum Catalysis: Molybdenum-based catalysts, particularly molybdenum hexacarbonyl (Mo(CO)₆), are typically associated with the transformation rather than the direct synthesis of isoxazoles. acs.orgresearchgate.net Mo(CO)₆ can mediate the reductive N-O bond cleavage of the isoxazole ring, converting it into other valuable intermediates like β-amino enones or rearranging it into different heterocyclic systems such as pyrroles. thieme-connect.comresearchgate.net While not a direct synthetic tool for the isoxazole itself, this methodology represents a modern approach to its further derivatization.

Tin(II) Catalysis: Tin(II)-based catalysts, such as tin(II) chloride or solid-supported catalysts like sulfated tin oxide, have been developed for multicomponent reactions. benthamdirect.com These catalysts efficiently promote the one-pot synthesis of 4-arylmethylidene-isoxazol-5(4H)-ones from aldehydes, β-keto esters, and hydroxylamine hydrochloride. tandfonline.com This approach is valued for its operational simplicity and use of environmentally benign solvents like water, aligning with the principles of green chemistry.

Table 2: Catalytic Systems in Isoxazole Synthesis and Derivatization

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Copper(I) salts | 1,3-Dipolar Cycloaddition | High regioselectivity, wide scope, mild conditions | organic-chemistry.org |

| Copper(II) acetate / O₂ | Oxidative Cyclization | Green (uses O₂ as oxidant), inexpensive catalyst | rsc.orgrsc.orgscispace.com |

| Molybdenum Hexacarbonyl (Mo(CO)₆) | Ring Transformation/Opening | Access to diverse heterocyclic structures from isoxazoles | acs.orgthieme-connect.comresearchgate.net |

| Tin(II) Chloride / Sulfated Tin Oxide | Multicomponent Condensation | Environmentally friendly (can use water), high efficiency for isoxazolones | benthamdirect.comtandfonline.com |

Flow Chemistry and Continuous Processing Techniques

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability for the production of fine chemicals and pharmaceutical intermediates. nih.gov While specific literature on the continuous flow synthesis of this compound is not prevalent, the principles have been successfully applied to the synthesis of various heterocyclic compounds, including isoxazoles, demonstrating the potential of this technology. mdpi.comacs.orgrsc.orgresearchgate.netacs.orgrsc.org

A continuous flow process for synthesizing isoxazoles typically involves the reaction of a nitrile oxide precursor with an alkyne. researchgate.netacs.org For this compound, this would likely involve the 1,3-dipolar cycloaddition of a benzyl-protected hydroxamoyl chloride (a precursor to benzyloxynitrile oxide) with a suitable acetyl-substituted alkyne.

The key benefits of a flow approach include:

Enhanced Safety: Flow reactors handle only small volumes of reactive intermediates, such as potentially explosive organic azides or unstable nitrile oxides, at any given time, which significantly mitigates safety risks. acs.org

Precise Process Control: Microreactors provide superior heat and mass transfer, allowing for precise control over reaction temperature, pressure, and residence time. This level of control can lead to higher yields, improved selectivity, and reduced byproduct formation. nih.gov

Scalability: Scaling up a flow process is often more straightforward than a batch process, involving running the system for a longer duration or using parallel reactor lines, rather than moving to larger, potentially less efficient, reaction vessels. rsc.org

A study on the synthesis of trisubstituted isoxazoles demonstrated a three-step flow process involving oximation, chlorination, and cycloaddition. researchgate.net This approach highlights how different reaction conditions can be optimized for each step within a continuous sequence. For instance, the chlorination step could be adapted using different reagents depending on the substrate's solubility and reactivity. researchgate.net Another report describes the continuous synthesis of 3,5-disubstituted isoxazoles using a deep eutectic solvent, achieving high yields in short reaction times and incorporating an in-line separation and recovery of the solvent. acs.org These examples showcase the modularity and efficiency that flow chemistry could bring to the synthesis of this compound.

Environmentally Benign Reaction Conditions and Solvent Systems

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. This involves the use of safer solvents, recyclable catalysts, and energy-efficient methods.

Alternative Solvents: Traditional isoxazole syntheses often utilize hazardous organic solvents. Research has focused on more sustainable alternatives:

Water: As a solvent, water is non-toxic and non-flammable. Ultrasound-assisted synthesis of 3-alkyl-5-aryl isoxazoles has been reported in water, offering high yields and short reaction times without the need for a catalyst. nih.gov

Deep Eutectic Solvents (DESs): These solvents are mixtures of hydrogen bond donors and acceptors and are often biodegradable and low-cost. A continuous flow synthesis of 3,5-disubstituted isoxazoles has been developed using a tetrabutylammonium (B224687) bromide/ethylene glycol (TBAB/EG) DES, which also acted as the reaction medium. acs.org

Ionic Liquids (ILs): Known for their low vapor pressure, ionic liquids can be effective media for cycloaddition reactions and can often be recycled. nih.gov

Solvent-Free Conditions: Mechanochemistry, using techniques like ball-milling, allows for solvent-free 1,3-dipolar cycloaddition reactions to produce 3,5-isoxazoles, often with the aid of a recyclable catalyst like Cu/Al2O3. nih.govrsc.org

Catalysis: The use of efficient and recyclable catalysts is a key aspect of green synthesis. For isoxazole synthesis, options include:

Copper-based catalysts: Copper(I) is a well-known catalyst for the 1,3-dipolar cycloaddition of terminal alkynes and in situ generated nitrile oxides. nih.gov A recyclable Cu/Al2O3 nanocomposite has been used in solvent-free ball-milling conditions. nih.govrsc.org

Organocatalysts: Simple organic bases like triethylamine (B128534) are often used to generate nitrile oxides from hydroxamoyl chlorides. researchgate.net

Nanocomposites: A g-C3N4·OH nanocomposite has been shown to be a highly efficient and recyclable catalyst for the synthesis of isoxazol-5-ones in water at room temperature. nih.gov

The following table summarizes various environmentally benign conditions reported for the synthesis of isoxazole derivatives, which could be adapted for this compound.

| Catalyst | Solvent/Condition | Reactants | Yield (%) | Reference |

| Cu/Al2O3 | Ball-milling (solvent-free) | Terminal alkynes, Hydroxyimidoyl chlorides | Moderate to Excellent | nih.govrsc.org |

| None | Ultrasound/Water | Primary activated nitro compounds, Alkynes | High | nih.gov |

| g-C3N4·OH | Water | Aldehydes, Ethyl acetoacetate, Hydroxylamine | 91 | nih.gov |

| TBAB/EG (DES) | Continuous Flow | Terminal alkynes, Hydroxyimidoyl chlorides | up to 95 | acs.org |

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction parameters is critical for maximizing the yield and purity of the final product while minimizing costs and environmental impact. For the synthesis of this compound, which is typically formed via a 1,3-dipolar cycloaddition, several factors can be fine-tuned.

Key Reaction Parameters:

Temperature: The reaction temperature influences the rate of nitrile oxide formation and the subsequent cycloaddition. While some cycloadditions proceed at room temperature, others require heating. In flow chemistry, higher temperatures can be safely accessed, often leading to dramatically reduced reaction times. nih.gov

Solvent: The choice of solvent can affect the solubility of reactants and the stability of intermediates, thereby influencing the reaction rate and yield.

Base: The generation of nitrile oxides from hydroxamoyl chlorides requires a base. The type and stoichiometry of the base (e.g., triethylamine) can be crucial. Using an insufficient amount may lead to incomplete reaction, while an excess can cause side reactions. nih.gov

Catalyst Loading: In catalyzed reactions, the amount of catalyst must be optimized. For instance, in the synthesis of isoxazol-5-ones, the catalyst loading of g-C3N4·OH was optimized to 15 mg to achieve the highest yield. nih.gov

Reaction Time/Residence Time: In batch synthesis, the reaction time needs to be sufficient for completion without product degradation. In flow chemistry, the residence time in the reactor is the equivalent parameter and can be precisely controlled by adjusting the flow rate and reactor volume. nih.gov

Optimization Studies for Isoxazole Synthesis: Systematic optimization is key to improving reaction outcomes. For example, in the development of a mechanochemical synthesis of 3,5-isoxazoles, parameters such as milling time, the amount of milling media, and the stoichiometry of reactants were studied to achieve the highest yield. nih.gov In another study on the synthesis of isoxazol-5-ones, various catalysts, solvents, and temperatures were screened to identify the optimal conditions. nih.govscielo.br

The table below presents data from an optimization study for a model isoxazole synthesis, illustrating how systematic changes in reaction conditions can impact product yield.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 1 | None | Ethanol | Reflux | 180 | 45 | nih.gov |

| 2 | Pyridine (B92270) | Ethanol | Reflux | 120 | 60 | nih.gov |

| 3 | Piperidine | Ethanol | Reflux | 90 | 72 | nih.gov |

| 4 | g-C3N4·OH | Ethanol | Reflux | 40 | 85 | nih.gov |

| 5 | g-C3N4·OH | Water | Room Temp | 30 | 91 | nih.gov |

This systematic approach, whether through traditional one-factor-at-a-time (OFAT) methods or more advanced Design of Experiments (DoE), is essential for developing a robust and efficient synthesis for this compound. kuey.net

Reactivity and Chemical Transformations of 3 Benzyloxy 5 Acetylisoxazole

Reactions Involving the Acetyl Group

The acetyl moiety at the 5-position of the isoxazole (B147169) ring is a versatile functional group that dictates a significant portion of the molecule's reactivity. Its carbonyl carbon is electrophilic, and the adjacent methyl protons are acidic, allowing for a range of chemical modifications.

The electrophilic nature of the carbonyl carbon in the acetyl group makes it a prime target for nucleophilic attack. While specific examples for 3-benzyloxy-5-acetylisoxazole are not extensively documented in publicly available literature, the reactivity can be inferred from the general behavior of ketones.

Nucleophilic Addition: The carbonyl group can undergo addition reactions with various nucleophiles. For instance, reaction with organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) would be expected to yield tertiary alcohols after acidic workup. Similarly, reduction with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would lead to the corresponding secondary alcohol, 1-(3-(benzyloxy)isoxazol-5-yl)ethan-1-ol.

Condensation Reactions: The acetyl group can participate in condensation reactions with aldehydes and ketones. For example, in the presence of a base or acid catalyst, it can undergo an aldol (B89426) condensation with an aromatic aldehyde to form a chalcone-like α,β-unsaturated ketone. These reactions are driven by the formation of an enolate intermediate at the α-carbon.

A general representation of the Claisen-Schmidt condensation is shown below:

This compound + ArCHO → 3-Benzyloxy-5-(3-arylpropenoyl)isoxazole + H₂O

| Reagent | Product Type |

| Grignard Reagent (RMgX) | Tertiary Alcohol |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Aromatic Aldehyde (ArCHO) | α,β-Unsaturated Ketone |

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

This table is based on the general reactivity of acetyl groups and serves as a predictive guide due to the limited specific data for this compound.

The protons on the methyl group adjacent to the carbonyl (the α-carbon) are acidic and can be removed by a suitable base to form a resonance-stabilized enolate. This enolate is a potent nucleophile and can react with a variety of electrophiles, allowing for the introduction of new functional groups at this position.

Halogenation: In the presence of an acid or base, the α-carbon can be halogenated. For instance, reaction with bromine in acetic acid would likely yield 3-benzyloxy-5-(2-bromoacetyl)isoxazole.

Alkylation: The enolate can be alkylated by treatment with an alkyl halide. This reaction would introduce an alkyl chain at the α-position, leading to a more complex ketone derivative.

The carbonyl group of the acetyl moiety can be either reduced or oxidized to afford different functional groups.

Reduction: As mentioned earlier, reduction with hydride reagents will produce a secondary alcohol. More vigorous reduction conditions, such as the Clemmensen (amalgamated zinc and hydrochloric acid) or Wolff-Kishner (hydrazine and a strong base) reduction, would be expected to completely reduce the carbonyl to a methylene (B1212753) group, yielding 3-benzyloxy-5-ethylisoxazole.

Oxidation: The acetyl group can be oxidized under specific conditions. For example, the haloform reaction (using a halogen in the presence of a base) could convert the acetyl group into a carboxylic acid (after acidification), yielding 3-(benzyloxy)isoxazole-5-carboxylic acid.

Reactions Involving the Isoxazole Ring System

The isoxazole ring is a stable aromatic system, but it can undergo ring-opening and substitution reactions under certain conditions. The substituents on the ring, in this case, the benzyloxy and acetyl groups, can influence the regioselectivity and feasibility of these transformations.

The N-O bond in the isoxazole ring is relatively weak and can be cleaved under reductive or basic conditions, leading to a variety of ring-opened products.

Reductive Ring Opening: Catalytic hydrogenation is a common method for cleaving the N-O bond of isoxazoles. Depending on the catalyst and reaction conditions, this can lead to the formation of β-enaminones. For this compound, this could potentially also lead to the cleavage of the benzyloxy group (debenzylation).

Base-Mediated Ring Opening: Strong bases can promote the ring opening of isoxazoles, often initiated by deprotonation at a susceptible position. The presence of the electron-withdrawing acetyl group at the 5-position can facilitate such reactions.

As an aromatic heterocycle, the isoxazole ring can undergo substitution reactions, although it is generally less reactive than benzene (B151609). The electron-donating nature of the 3-benzyloxy group and the electron-withdrawing nature of the 5-acetyl group will direct incoming electrophiles and nucleophiles to specific positions.

Electrophilic Substitution: The isoxazole ring is generally considered electron-deficient and therefore relatively unreactive towards electrophilic aromatic substitution. However, the electron-donating benzyloxy group at the 3-position would activate the ring towards electrophiles, directing them primarily to the 4-position. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the C4 position, provided that the reaction conditions are compatible with the other functional groups in the molecule.

| Electrophilic Reagent | Expected Product |

| HNO₃/H₂SO₄ | 4-Nitro-3-benzyloxy-5-acetylisoxazole |

| Br₂/FeBr₃ | 4-Bromo-3-benzyloxy-5-acetylisoxazole |

Table 2: Predicted Products of Electrophilic Substitution

This table presents predicted outcomes based on general principles of electrophilic aromatic substitution on substituted isoxazoles.

Nucleophilic Substitution: The isoxazole ring itself is not highly susceptible to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups or in the presence of a good leaving group. In this compound, the benzyloxy group at the 3-position could potentially be displaced by a strong nucleophile under forcing conditions, although this is not a commonly observed reaction pathway for alkoxy-substituted isoxazoles.

Reactions Involving the Benzyloxy Group

The benzyloxy group serves a dual role: it acts as a protecting group for the 3-hydroxyisoxazole tautomer and provides a secondary aromatic ring that can be chemically modified.

Catalytic Hydrogenation: This is one of the most common and mildest methods for benzyl (B1604629) ether cleavage. The reaction involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). mdpi.com The process, known as hydrogenolysis, results in the formation of 3-hydroxy-5-acetylisoxazole and toluene (B28343) as a byproduct. This method is highly efficient and clean, but its applicability can be limited if other reducible functional groups (such as alkynes, alkenes, or some nitro groups) are present in the molecule.

Lewis Acid-Mediated Cleavage: Strong Lewis acids can be used to effect the cleavage of benzyl ethers. nih.gov Reagents such as aluminum trichloride (B1173362) (AlCl₃) or boron tribromide (BBr₃) can coordinate to the ether oxygen, facilitating the removal of the benzyl group. acs.orgresearchgate.net The conditions for Lewis acid-mediated cleavage are typically harsher than hydrogenation and may not be suitable for substrates with acid-sensitive functional groups.

The following table summarizes common deprotection strategies for the benzyloxy group.

| Deprotection Method | Reagents and Conditions | Products | Advantages | Limitations |

| Catalytic Hydrogenation | H₂, Pd/C, in a solvent like Ethanol or Ethyl Acetate (B1210297) | 3-Hydroxy-5-acetylisoxazole, Toluene | Mild conditions, high yield, clean reaction | Not compatible with other reducible functional groups |

| Lewis Acid Cleavage | AlCl₃ or BBr₃ in an inert solvent (e.g., Dichloromethane) | 3-Hydroxy-5-acetylisoxazole, Benzyl Halide | Effective for robust molecules | Harsh conditions, potential for side reactions, not suitable for acid-sensitive substrates |

Modifications and Functionalization of the Aromatic Ring

The phenyl ring of the benzyloxy group is susceptible to electrophilic aromatic substitution (EAS), allowing for further functionalization of the molecule. masterorganicchemistry.comwikipedia.org The ether oxygen atom is an activating group and directs incoming electrophiles to the ortho and para positions of the benzene ring. msu.edu

Common EAS reactions that could be performed on the benzyl ring include:

Nitration: Using a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) at the ortho and para positions.

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) would result in the corresponding ortho- and para-halogenated derivatives.

Friedel-Crafts Alkylation/Acylation: The introduction of alkyl or acyl groups can be achieved using an alkyl/acyl halide and a Lewis acid catalyst. However, these reactions may be complicated by the potential for the Lewis acid to coordinate with other basic sites in the molecule.

The steric bulk of the isoxazole portion of the molecule might influence the ortho:para product ratio, potentially favoring substitution at the less hindered para position. youtube.com

Multi-Component Reactions Incorporating this compound as a Core Building Block

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.govrsc.org While no specific MCRs starting directly with this compound have been documented, the molecule possesses a key functional group—the acetyl moiety—that makes it a prime candidate for inclusion in such reactions.

The reactivity of the acetyl group at the C5 position can be exploited in two main ways:

Reactivity of the α-Protons: The methyl protons adjacent to the carbonyl group are acidic and can be deprotonated under basic conditions to form an enolate. This enolate can act as a carbon nucleophile in various condensation reactions, such as the first step of a Hantzsch pyridine (B92270) synthesis or a Biginelli reaction.

Reactivity of the Carbonyl Carbon: The carbonyl carbon is electrophilic and can be attacked by nucleophiles. This is a key step in reactions like the Passerini or Ugi reactions, although these typically involve aldehydes rather than ketones. However, variations of other MCRs that utilize ketones are well-known. nih.gov

By leveraging the reactivity of the acetyl group, this compound could serve as a core building block in the combinatorial synthesis of complex heterocyclic libraries, where the isoxazole unit provides a stable and medicinally relevant scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 3-Benzyloxy-5-acetylisoxazole, a suite of NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals and to establish connectivity and spatial relationships between atoms.

A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons of the acetyl group, the isoxazole (B147169) ring, the benzylic methylene (B1212753) group, and the phenyl ring. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule.

The synthesis of isoxazoles, often via 1,3-dipolar cycloaddition reactions, can potentially lead to different regioisomers. NMR spectroscopy is crucial in determining the precise arrangement of substituents on the isoxazole ring. For this compound, techniques such as Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental. By observing long-range correlations between protons and carbons, one could definitively establish the connectivity between the benzyloxy group at the C3 position and the acetyl group at the C5 position.

Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) would be employed to probe through-space proximity between protons. For instance, NOE correlations between the benzylic protons and the H4 proton of the isoxazole ring would provide insights into the preferred orientation of the benzyloxy substituent relative to the heterocyclic core.

The benzyloxy group in this compound possesses rotational freedom around the C-O and C-C bonds. Variable temperature (VT) NMR studies could reveal information about the rotational barriers and the populations of different conformers. At lower temperatures, the rotation might slow down sufficiently to allow for the observation of distinct signals for different conformational isomers, providing valuable data on the molecule's dynamic behavior in solution.

Hypothetical ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Acetyl (CH₃) | ~2.5 | s | - |

| Isoxazole (H4) | ~6.5 | s | - |

| Benzylic (CH₂) | ~5.4 | s | - |

| Phenyl (Ar-H) | ~7.3-7.5 | m | - |

Note: This table is illustrative and represents expected chemical shift regions. Actual values would need to be determined experimentally.

Hypothetical ¹³C NMR Data for this compound

| Carbons | Chemical Shift (δ, ppm) |

|---|---|

| Acetyl (CH₃) | ~28 |

| Acetyl (C=O) | ~190 |

| Isoxazole (C3) | ~170 |

| Isoxazole (C4) | ~105 |

| Isoxazole (C5) | ~175 |

| Benzylic (CH₂) | ~70 |

| Phenyl (Ar-C) | ~128-135 |

Note: This table is illustrative and represents expected chemical shift regions. Actual values would need to be determined experimentally.

High-Resolution Mass Spectrometry (HRMS)

HRMS is an essential technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide a precise mass measurement, allowing for the unambiguous determination of its molecular formula (C₁₂H₁₁NO₃).

Tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation patterns of the protonated molecule. By inducing fragmentation and analyzing the resulting daughter ions, a fragmentation pathway can be proposed. This pathway provides valuable structural information, as the fragmentation is governed by the molecule's inherent chemical bonds and functional groups. For example, a characteristic fragmentation would likely involve the cleavage of the benzylic C-O bond, leading to the formation of a tropylium (B1234903) ion (m/z 91) and a 5-acetylisoxazol-3-ol fragment. Analysis of these fragmentation patterns can also help to differentiate between isomers that might have the same molecular formula but different structural arrangements.

X-ray Crystallography

While NMR and MS provide detailed information about the molecule's structure in solution and the gas phase, respectively, X-ray crystallography offers the definitive determination of the solid-state structure.

To perform X-ray crystallography, a suitable single crystal of this compound would need to be grown. The diffraction pattern of X-rays passing through the crystal would then be analyzed to generate a three-dimensional electron density map of the molecule. This map reveals the precise spatial arrangement of all atoms, providing highly accurate bond lengths, bond angles, and torsional angles. This technique would confirm the regiochemistry of the isoxazole ring and provide unequivocal evidence of the molecule's conformation in the solid state. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonds or π-stacking, would be elucidated.

Hypothetical Crystallographic Data Table for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

Note: This table presents a hypothetical scenario for crystallographic data, which would need to be determined through experimental single-crystal X-ray diffraction analysis.

Analysis of Intermolecular Interactions and Crystal Packing

Key among these are hydrogen bonds, particularly weak C-H···O and C-H···N interactions. The acetyl group's carbonyl oxygen and the isoxazole ring's nitrogen and oxygen atoms can act as hydrogen bond acceptors. The aromatic protons of the benzyl (B1604629) group and the isoxazole ring, as well as the methyl protons of the acetyl group, can serve as donors. These interactions, although individually weak, collectively contribute to the stability of the crystal lattice.

Furthermore, π-π stacking interactions are anticipated between the phenyl ring of the benzyloxy group and the isoxazole ring of adjacent molecules. The parallel or offset stacking of these aromatic systems contributes significantly to the cohesive energy of the crystal. The specific geometry of these interactions, such as the centroid-to-centroid distance and the slip angle, would be crucial in determining the packing efficiency.

To illustrate the potential intermolecular interactions, a hypothetical arrangement based on common motifs observed in related isoxazole crystal structures is presented in the table below.

| Interaction Type | Donor | Acceptor | Potential Distance (Å) | Significance |

| C-H···O Hydrogen Bond | Aromatic C-H (Benzyl) | Carbonyl Oxygen (Acetyl) | 2.2 - 2.8 | Directional interaction influencing molecular alignment. |

| C-H···N Hydrogen Bond | Methyl C-H (Acetyl) | Isoxazole Nitrogen | 2.3 - 2.9 | Contributes to the formation of supramolecular synthons. |

| π-π Stacking | Phenyl Ring | Isoxazole Ring | 3.3 - 3.8 | Stabilizes the crystal lattice through aromatic interactions. |

Advanced Vibrational and Electronic Spectroscopy

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Environmental Effects

Vibrational spectroscopy provides a powerful tool for identifying the functional groups present in this compound and probing the local molecular environment. Both Infrared (IR) and Raman spectroscopy measure the vibrational modes of the molecule, but they are governed by different selection rules, often providing complementary information.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands corresponding to the vibrations of polar functional groups. The carbonyl (C=O) stretching vibration of the acetyl group is anticipated to be a prominent feature, typically appearing in the range of 1690-1710 cm⁻¹. The exact position can be influenced by conjugation with the isoxazole ring. The C-O-C stretching vibrations of the benzyloxy group would likely produce strong bands in the 1250-1000 cm⁻¹ region. Vibrations associated with the isoxazole ring, including C=N and N-O stretching, are expected in the 1650-1400 cm⁻¹ range. Aromatic C-H stretching from the benzyl group will be observed above 3000 cm⁻¹.

Raman Spectroscopy: The Raman spectrum, which is sensitive to changes in polarizability, will complement the IR data. The symmetric vibrations of the aromatic rings are often strong in Raman spectra. Therefore, the ring breathing modes of the phenyl and isoxazole rings are expected to be prominent. The C=C stretching vibrations of the aromatic rings will also be visible.

The solvent environment can induce shifts in the vibrational frequencies. For instance, in a polar solvent, the C=O stretching frequency may shift to a lower wavenumber due to dipole-dipole interactions.

A summary of the expected key vibrational modes is provided in the table below.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Acetyl (C=O) | Stretching | 1690 - 1710 (Strong) | 1690 - 1710 (Weak) |

| Benzyloxy (C-O-C) | Asymmetric Stretch | 1250 - 1200 (Strong) | 1250 - 1200 (Medium) |

| Benzyloxy (C-O-C) | Symmetric Stretch | 1050 - 1000 (Strong) | 1050 - 1000 (Medium) |

| Isoxazole Ring | C=N Stretching | 1650 - 1600 (Medium) | 1650 - 1600 (Strong) |

| Isoxazole Ring | Ring Breathing | ~1000 (Weak) | ~1000 (Strong) |

| Aromatic C-H | Stretching | 3100 - 3000 (Medium) | 3100 - 3000 (Strong) |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorption bands arising from π→π* and n→π* transitions associated with the conjugated system formed by the isoxazole ring, the acetyl group, and the benzyloxy group.

The isoxazole ring itself is a chromophore. The presence of the acetyl and benzyloxy substituents extends the conjugation, which is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the parent isoxazole.

The primary π→π* transitions, which are typically of high intensity (large molar absorptivity, ε), are expected to occur in the ultraviolet region, likely between 250 and 300 nm. These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the extended aromatic system.

The n→π* transition, involving the promotion of a non-bonding electron from the oxygen or nitrogen atoms to a π* antibonding orbital, is also possible. These transitions are generally of lower intensity and may appear as a shoulder on the main π→π* absorption band or as a separate band at a longer wavelength, potentially in the near-UV region.

The solvent polarity can influence the position of these absorption bands. For π→π* transitions, polar solvents can cause either a red or blue shift depending on the relative stabilization of the ground and excited states. For n→π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift.

| Electronic Transition | Associated Chromophore | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π→π | Conjugated Isoxazole-Acetyl-Benzyl System | 250 - 300 | > 10,000 |

| n→π | Carbonyl Oxygen, Isoxazole Heteroatoms | 300 - 350 | < 1,000 |

An article on the chemical compound “this compound” focusing on its application as a synthetic building block and intermediate cannot be generated as requested. Extensive searches of publicly available scientific literature and chemical databases did not yield any specific information regarding the use of "this compound" in the synthesis of pyridone derivatives, the construction of fused and spirocyclic architectures, its contribution to diverse heterocyclic scaffolds, its role in the total synthesis of natural products, its utilization in scaffold diversity-oriented synthesis, or its application in the development of molecular probes.

The provided outline requires detailed research findings for each specified subsection. Without any documented examples or discussions of "this compound" in these contexts, it is not possible to create a scientifically accurate and informative article that adheres to the strict content inclusions and exclusions.

General information on the synthetic applications of isoxazole derivatives is available, but there is no specific data pertaining to the acetyl and benzyloxy substituted isoxazole mentioned in the subject. Therefore, the generation of a thorough and authoritative article solely focused on “this compound” and its specific synthetic applications, as per the detailed outline, cannot be fulfilled at this time.

Application As a Synthetic Building Block and Intermediate

Potential in the Synthesis of Functional Materials (Focus on synthetic routes to precursors, not final material properties)

The unique chemical architecture of 3-Benzyloxy-5-acetylisoxazole, featuring a reactive acetyl group and a modifiable benzyloxy substituent on an isoxazole (B147169) core, positions it as a valuable scaffold for the synthesis of precursors to a variety of functional materials. The strategic manipulation of these functional groups allows for the introduction of polymerizable moieties and other functionalities, paving the way for the creation of novel polymers and organic electronic materials.

Modification of the Acetyl Group for Monomer Synthesis

The acetyl group at the 5-position of the isoxazole ring serves as a key handle for molecular elaboration, enabling the formation of vinyl and substituted vinyl isoxazole monomers through well-established carbonyl chemistry. These monomers can subsequently be polymerized to afford functional polymers with the isoxazole unit incorporated into the polymer backbone or as a pendant group.

Knoevenagel Condensation:

One prominent method for transforming the acetyl group is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the acetyl group with an active methylene (B1212753) compound, leading to the formation of a new carbon-carbon double bond. semanticscholar.orgresearchgate.netscielo.br By selecting different active methylene compounds, a diverse range of functionalized vinylisoxazole precursors can be synthesized.

For instance, condensation with malononitrile (B47326) would introduce a dicyanovinyl group, while reaction with cyanoacetic esters would yield a cyanovinylcarboxylate moiety. These electron-withdrawing groups can influence the electronic properties of the resulting monomer and subsequent polymer.

Table 1: Potential Knoevenagel Condensation Reactions of this compound

| Active Methylene Compound | Resulting Functional Group | Potential Application of Precursor |

| Malononitrile | 2-(3-Benzyloxy-isoxazol-5-yl)-prop-1-ene-1,1-dicarbonitrile | Precursor for polymers with high refractive index or specific electronic properties. |

| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(3-benzyloxy-isoxazol-5-yl)-but-2-enoate | Monomer for the synthesis of functionalized acrylic polymers. |

| Diethyl Malonate | Diethyl 2-[1-(3-benzyloxy-isoxazol-5-yl)-ethylidene]-malonate | Precursor that can be further modified at the ester groups. |

This table presents hypothetical reaction products based on established Knoevenagel condensation chemistry.

Wittig Reaction:

The Wittig reaction provides another powerful tool for converting the acetyl group into a vinyl group. chem-station.com This reaction utilizes a phosphorus ylide (a Wittig reagent) to react with the carbonyl of the acetyl group, forming a double bond with high regioselectivity. The choice of the Wittig reagent determines the nature of the substituent on the newly formed double bond. beilstein-journals.orgresearchgate.neteurekaselect.com

For example, reaction with methyltriphenylphosphonium (B96628) bromide would yield 3-benzyloxy-5-isopropenyl-isoxazole, a styrenic-type monomer. The use of functionalized phosphonium (B103445) ylides could introduce a wide array of functionalities, thereby tailoring the properties of the resulting precursor.

Table 2: Potential Wittig Reactions of this compound

| Wittig Reagent | Resulting Functional Group | Potential Application of Precursor |

| Methyltriphenylphosphonium Bromide | 3-Benzyloxy-5-isopropenyl-isoxazole | Monomer for addition polymerization. |

| (Triphenylphosphoranylidene)acetonitrile | 3-(3-Benzyloxy-isoxazol-5-yl)-but-2-enenitrile | Precursor for polymers with specific optical or electronic properties. |

| Ethyl (triphenylphosphoranylidene)acetate | Ethyl 3-(3-benzyloxy-isoxazol-5-yl)-but-2-enoate | Monomer for the synthesis of functionalized polyesters or polyacrylates. |

This table presents hypothetical reaction products based on established Wittig reaction chemistry.

Modification of the Benzyloxy Group for Bifunctional Monomers

The 3-benzyloxy group, while seemingly a simple protecting group, offers a strategic advantage in the synthesis of bifunctional monomers. The benzyl (B1604629) group can be selectively removed through hydrogenolysis to unveil a hydroxyl group. google.com This deprotection step is crucial for creating isoxazole derivatives that can participate in condensation polymerization reactions.

The resulting 3-hydroxy-5-acetylisoxazole or its vinyl-substituted derivatives can act as AB-type monomers, where the hydroxyl group and the modified acetyl group (or other reactive site) can react to form polyesters, polyethers, or other condensation polymers. This approach allows for the direct incorporation of the isoxazole ring into the main chain of the polymer, potentially imparting unique thermal and electronic properties to the material. rsc.org

Synthetic Route to a Bifunctional Isoxazole Monomer:

A potential synthetic pathway to a bifunctional monomer would involve:

Knoevenagel condensation or Wittig reaction on this compound to introduce a vinyl group with a terminal carboxylic acid or ester functionality.

Deprotection of the benzyloxy group via catalytic hydrogenation to yield the corresponding 3-hydroxyisoxazole derivative.

This bifunctional monomer could then be used in step-growth polymerization to produce polyesters containing the isoxazole heterocycle directly in the polymer backbone.

Computational and Theoretical Studies

Electronic Structure and Reactivity Predictions (e.g., DFT, Ab Initio Calculations)

The electronic structure of 3-Benzyloxy-5-acetylisoxazole, like other isoxazole (B147169) derivatives, can be effectively studied using quantum chemistry methods such as Density Functional Theory (DFT) and ab initio calculations. researchgate.net These methods provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its reactivity.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are used to determine the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for predicting the chemical reactivity and stability of the molecule; a smaller gap generally implies higher reactivity. scienceopen.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzyloxy group and the isoxazole ring, while the LUMO is likely centered on the electron-withdrawing acetyl group and the N-O bond of the isoxazole ring. This distribution of frontier orbitals suggests that the molecule could be susceptible to both electrophilic and nucleophilic attack at different sites. Global reactivity descriptors, such as chemical hardness, electronic chemical potential, and global electrophilicity index, can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from electronic structure calculations. These maps illustrate the charge distribution on the molecular surface, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the oxygen atoms of the carbonyl and benzyloxy groups, as well as the nitrogen atom of the isoxazole ring, are expected to be regions of negative electrostatic potential, making them likely sites for electrophilic attack. Conversely, the hydrogen atoms and the carbon atom of the carbonyl group would exhibit positive potential, indicating susceptibility to nucleophilic attack.

| Calculated Property | Illustrative Value | Significance |

|---|---|---|

| $E_{HOMO}$ | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |

| $E_{LUMO}$ | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap ($\Delta E$) | 4.7 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 3.2 D | Measure of the overall polarity of the molecule. |

Elucidation of Reaction Mechanisms and Transition State Analysis

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. For this compound, computational studies can map out the potential energy surfaces for various transformations, such as cycloaddition reactions, rearrangements, or reactions involving the acetyl and benzyloxy substituents. nih.gov By identifying the transition states—the highest energy points along the reaction coordinate—and calculating their energies, chemists can predict the most favorable reaction pathways and understand the factors that control the reaction's outcome.

For instance, the 1,3-dipolar cycloaddition reaction is a common method for synthesizing isoxazole rings. mdpi.com Computational studies on such reactions can reveal whether the mechanism is concerted or stepwise and can explain the observed regioselectivity. nih.gov Transition state analysis provides the activation energy, which is directly related to the reaction rate. The geometry of the transition state structure itself offers clues about the key atomic interactions that facilitate the reaction.

While no specific mechanistic studies for this compound are present in the provided search results, computational chemistry could be applied to investigate, for example, the mechanism of its synthesis or its potential thermal or photochemical rearrangements. Such studies would involve locating the relevant stationary points (reactants, intermediates, transition states, and products) on the potential energy surface and characterizing them through frequency calculations.

Conformation Analysis and Energetic Preferences

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical properties and biological activity. The molecule possesses several rotatable bonds, particularly within the benzyloxy group, which can give rise to multiple conformers.

Conformational analysis through computational methods involves systematically exploring the potential energy surface with respect to the rotation of these bonds to identify stable conformers (local energy minima). The relative energies of these conformers can then be calculated to determine their populations at a given temperature using Boltzmann statistics. uncw.edu

Understanding the preferred conformations is crucial for predicting how the molecule might interact with biological targets, such as enzymes or receptors, and for interpreting experimental data, especially from NMR spectroscopy.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides a powerful tool for predicting various spectroscopic parameters, which can be invaluable for structure elucidation and interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for this purpose. uncw.edu The process involves calculating the isotropic magnetic shielding constants for each nucleus in the optimized geometry of the molecule. These shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Comparing the calculated chemical shifts with experimental data can help confirm the proposed structure or assist in the assignment of complex spectra. For flexible molecules like this compound, it is often necessary to calculate the chemical shifts for multiple low-energy conformers and then compute a Boltzmann-weighted average to obtain a more accurate prediction. escholarship.org

Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. These frequencies correspond to the various vibrational modes of the molecule, such as bond stretching and bending. The calculated frequencies are often scaled by an empirical factor to better match the experimental values, accounting for anharmonicity and other approximations in the computational method. acs.org Predicted vibrational spectra can aid in the assignment of experimental IR and Raman bands to specific molecular motions, providing further confirmation of the molecule's structure. For this compound, characteristic vibrational frequencies for the C=O stretch of the acetyl group, the C=N and N-O stretches of the isoxazole ring, and the aromatic C-H and C=C vibrations of the phenyl rings would be of particular interest.

The following table provides an example of how predicted spectroscopic data for this compound might be presented, based on typical values for similar structures.

| Spectroscopic Parameter | Predicted Value (Illustrative) | Corresponding Functional Group/Atom |

|---|---|---|

| ¹³C Chemical Shift (C=O) | 190-195 ppm | Acetyl Carbonyl Carbon |

| ¹³C Chemical Shift (Isoxazole C5) | 165-170 ppm | Carbon adjacent to Acetyl Group |

| ¹³C Chemical Shift (Isoxazole C3) | 160-165 ppm | Carbon adjacent to Benzyloxy Group |

| ¹H Chemical Shift (CH₃) | 2.4-2.6 ppm | Acetyl Methyl Protons |

| ¹H Chemical Shift (CH₂) | 5.3-5.5 ppm | Benzyloxy Methylene (B1212753) Protons |

| IR Frequency (C=O stretch) | 1700-1720 cm⁻¹ | Acetyl Carbonyl |

| IR Frequency (C=N stretch) | 1580-1610 cm⁻¹ | Isoxazole Ring |

Future Directions and Emerging Research Avenues

Development of Highly Efficient and Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For 3-benzyloxy-5-acetylisoxazole, future efforts will likely concentrate on moving away from traditional synthesis protocols that may involve harsh conditions or hazardous reagents. Research in this area is exploring the use of greener alternatives that offer high yields, reduced waste, and improved safety profiles. mdpi.comnih.govsemnan.ac.irijbpas.com

Key areas of development include:

Ultrasound and Microwave-Assisted Synthesis: These techniques have been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of various isoxazole (B147169) derivatives. mdpi.comnih.govpreprints.org The application of sonochemistry, for instance, can facilitate reactions under milder conditions and often minimizes the need for toxic catalysts or solvents. nih.govpreprints.org

Multicomponent Reactions (MCRs): MCRs offer an efficient approach to building molecular complexity in a single step, thereby reducing the number of synthetic operations and waste generation. mdpi.com Designing a convergent MCR strategy for this compound would represent a significant advancement in its sustainable production.

Use of Green Solvents and Catalysts: The replacement of volatile organic compounds (VOCs) with water or other environmentally benign solvents is a key goal of green chemistry. mdpi.comsemnan.ac.ir Research into the use of water as a solvent for isoxazole synthesis has shown promising results. mdpi.com Furthermore, the development of reusable, non-toxic catalysts, such as agro-waste-based catalysts, can contribute to more sustainable synthetic processes. nih.gov

| Synthetic Approach | Key Advantages | Relevant Research Areas |

| Ultrasound-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. mdpi.com | Sonochemistry in heterocyclic synthesis. nih.gov |

| Microwave-Assisted Synthesis | Rapid heating, enhanced reaction rates, improved yields. nih.gov | Green chemistry applications in organic synthesis. |

| Multicomponent Reactions | High atom economy, reduced synthetic steps, molecular diversity. mdpi.com | Development of novel MCRs for isoxazole synthesis. |

| Green Solvents and Catalysts | Reduced environmental impact, improved safety, catalyst reusability. mdpi.comnih.govsemnan.ac.ir | Water-based synthesis, use of biodegradable catalysts. mdpi.com |

Exploration of Novel Reactivity and Unprecedented Transformations

The unique arrangement of functional groups in this compound provides a fertile ground for exploring novel chemical reactivity. The isoxazole ring itself can act as a precursor to other valuable chemical entities, and the benzyloxy and acetyl substituents offer handles for a variety of transformations.

Future research will likely focus on:

Isoxazole Ring Transformations: The isoxazole ring can be cleaved under various conditions to yield valuable synthetic intermediates such as β-hydroxy ketones, γ-amino alcohols, and enaminones. lifechemicals.comresearchgate.net Investigating these ring-opening reactions for this compound could provide access to a diverse range of acyclic compounds with potential applications in drug discovery and materials science.

Functional Group Interconversion: The acetyl group can serve as a starting point for a wide array of chemical modifications, including oxidation, reduction, and carbon-carbon bond-forming reactions. Similarly, the benzyloxy group can be deprotected to reveal a hydroxyl group, which can then be further functionalized.

Directed C-H Functionalization: Transition metal-catalyzed C-H activation is a powerful tool for the direct functionalization of heterocyclic compounds. researchgate.net Exploring the directed C-H functionalization of the isoxazole ring or the benzylic position could lead to the development of highly efficient methods for creating new derivatives.

Integration into Advanced Catalytic Processes

The field of catalysis is constantly seeking new ligands and scaffolds that can enable novel transformations with high efficiency and selectivity. Isoxazole derivatives have shown promise as ligands in asymmetric synthesis. lifechemicals.com The structural features of this compound make it an interesting candidate for exploration in this context.

Potential research avenues include:

Design of Chiral Ligands: Modification of the this compound scaffold to incorporate chiral elements could lead to the development of new classes of ligands for asymmetric catalysis. These ligands could find applications in a variety of stereoselective reactions.

Metal-Organic Frameworks (MOFs): The ability of the isoxazole nitrogen and the acetyl oxygen to coordinate with metal ions suggests that this compound could be a valuable building block for the construction of novel MOFs with potential applications in gas storage, separation, and catalysis.

Organocatalysis: The development of isoxazole-based organocatalysts is an emerging area of research. The functional groups present in this compound could be leveraged to design new catalysts for a range of organic transformations.

Design and Synthesis of Advanced Derivatives for Specific Synthetic Goals

The versatility of the isoxazole core allows for the design and synthesis of a vast array of derivatives with tailored properties. Starting from this compound, it is possible to envision the creation of advanced molecules with specific applications in mind.

Future synthetic targets could include:

Biologically Active Molecules: Isoxazoles are present in numerous FDA-approved drugs. ijpca.org By strategically modifying the structure of this compound, it may be possible to develop new drug candidates with improved efficacy and reduced side effects. The synthesis of isoxazole derivatives incorporating sulfonate ester functions, for example, has been explored for their potential antibacterial and antioxidant activities. nih.gov

Fluorescent Probes: The isoxazole nucleus can be part of a larger conjugated system to create fluorescent molecules. The design of derivatives of this compound with extended π-systems could lead to new fluorescent probes for biological imaging and sensing applications. lifechemicals.com

Liquid Crystals: Isoxazole-containing compounds have been investigated for their liquid crystalline properties. lifechemicals.com The rigid isoxazole core, combined with appropriate peripheral modifications, could lead to the development of new liquid crystalline materials based on the this compound scaffold.

| Derivative Class | Potential Application | Synthetic Strategy |

| Bioactive Compounds | Drug discovery, agrochemicals. | Introduction of pharmacophores, structure-activity relationship studies. |

| Fluorescent Probes | Biological imaging, chemical sensing. | Extension of π-conjugation, incorporation of fluorogenic groups. |

| Liquid Crystals | Display technologies, optical materials. | Attachment of mesogenic units, control of molecular shape. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Benzyloxy-5-acetylisoxazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves condensation reactions under basic conditions. For example, reacting substituted isoxazolones with benzyl halides in the presence of triethylamine (as a base) can yield 3-benzyloxy derivatives. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (reflux at 80–100°C), and stoichiometric ratios. Purification via column chromatography using ethyl acetate/hexane gradients is recommended to isolate the product .

Q. How is structural characterization of this compound performed to confirm regiochemistry?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The benzyloxy group (C₆H₅CH₂O-) shows distinct proton signals at δ 4.8–5.2 ppm (CH₂) and aromatic protons at δ 7.2–7.5 ppm. The acetyl group (COCH₃) appears as a singlet at δ 2.1–2.3 ppm in ¹H NMR. X-ray crystallography can resolve ambiguities, particularly for confirming the isoxazole ring geometry and substituent orientation .

Q. What analytical techniques are used to assess purity, and what thresholds are acceptable for research-grade material?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Purity ≥95% is typical for research use. Mass spectrometry (ESI-MS or EI-MS) confirms molecular weight, while elemental analysis (C, H, N) should align with theoretical values within ±0.4% .

Advanced Research Questions

Q. How do steric and electronic effects of the benzyloxy group influence the reactivity of this compound in base-mediated rearrangements?

- Methodological Answer : The benzyloxy group at C-3 sterically hinders nucleophilic attack at adjacent positions, directing rearrangement pathways. For example, under basic conditions (e.g., KOH/EtOH), the acetyl group at C-5 undergoes keto-enol tautomerism, promoting ring-opening to form β-ketoamide intermediates. Computational studies (DFT) can model charge distribution and transition states to predict regioselectivity .

Q. What contradictions exist in reported reaction outcomes of this compound, and how can they be resolved?

- Methodological Answer : Discrepancies in product distribution (e.g., imidazole vs. oxazole derivatives) often arise from varying base strengths or solvent polarities. Systematic studies using controlled conditions (e.g., NaH in THF vs. Et₃N in DCM) and kinetic monitoring (via in-situ IR or LC-MS) can isolate contributing factors. Reproducibility checks across labs are critical .

Q. How do non-covalent interactions (e.g., van der Waals, halogen bonding) in this compound derivatives affect crystallographic packing?

- Methodological Answer : X-ray diffraction reveals that substituents like chloro or methoxy groups introduce intermolecular interactions. For instance, Cl···H-C contacts (3.1–3.3 Å) stabilize crystal lattices, while benzyloxy groups create hydrophobic layers. Hirshfeld surface analysis quantifies these interactions, guiding the design of co-crystals for improved solubility .

Q. What strategies mitigate side reactions during functionalization of the isoxazole ring in this compound?

- Methodological Answer : Protecting the acetyl group (e.g., as a silyl ether) prevents unwanted acylation. Electrophilic substitutions (e.g., nitration) require Lewis acid catalysts (BF₃·Et₂O) to direct reactivity to the C-4 position. Monitoring via TLC and quenching intermediates at low temperatures (−78°C) minimizes decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.